molecular formula C24H18BrNO3 B2600348 N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 326886-53-7

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2600348
CAS No.: 326886-53-7
M. Wt: 448.316
InChI Key: ZAHZKJYBHUONEJ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a brominated chromene derivative featuring a carboxamide group at position 3 and two benzyl substituents on the amide nitrogen. The bromine atom at position 6 introduces electron-withdrawing effects, which may influence reactivity in heterocyclic synthesis or binding interactions in biological systems.

Properties

IUPAC Name

N,N-dibenzyl-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO3/c25-20-11-12-22-19(13-20)14-21(24(28)29-22)23(27)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHZKJYBHUONEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method includes the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chromene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Research has indicated that derivatives of 2-oxo-2H-chromene compounds exhibit promising activity against HIV. Specifically, compounds similar to N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide have been designed to target HIV integrase, showing potential as new antiviral agents .

Antitumor Properties : A study highlighted the synthesis of various 6-bromo-2H-chromene derivatives, which demonstrated significant antiproliferative effects against liver carcinoma (HEPG2) and other cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the chromene core could enhance antitumor activity .

Organic Synthesis

Synthetic Versatility : The compound serves as a versatile intermediate in organic synthesis. For instance, it can be employed in the preparation of novel heterocycles that possess biological activity. The ability to modify the benzyl groups allows for the generation of diverse derivatives with tailored properties .

Reactivity in Chemical Transformations : The presence of the carboxamide functional group in this compound facilitates various chemical transformations, including nucleophilic substitutions and cyclization reactions. Such transformations are crucial for developing complex molecular architectures used in drug discovery .

Case Studies

Study Application Findings
Study on Antiviral ActivityTargeting HIV IntegraseIdentified potential new agents with significant activity against HIV .
Antitumor Activity ResearchLiver CarcinomaDerivatives showed IC50 values ranging from 2.70 µM to 4.90 µM, indicating promising antitumor properties .
Organic Synthesis ExplorationHeterocycle FormationDemonstrated versatility in synthesizing various biologically active compounds .

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes related to inflammation and cancer .

Comparison with Similar Compounds

Substituent Effects at Position 6

The substitution at position 6 of the chromene ring significantly alters electronic and steric properties:

  • Methoxy (OMe) : In N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide , the methoxy group is electron-donating, which could reduce electrophilicity at the carbonyl but increase solubility due to polarity.

Table 1: Substituent Effects at Position 6

Compound R (Position 6) Electronic Effect Reactivity Implications
N,N-Dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide Br Electron-withdrawing Enhanced electrophilicity for heterocycle formation
N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide OMe Electron-donating Reduced electrophilicity; improved solubility

Amide Nitrogen Substituent Variations

The substituents on the amide nitrogen influence steric bulk, lipophilicity, and hydrogen-bonding capacity:

  • N,N-Dibenzyl Groups : The dibenzyl moieties in the target compound introduce significant steric bulk and lipophilicity, which may affect crystal packing (as seen in hydrogen-bonding studies ) or biological membrane permeability.
  • Aryl Groups (e.g., 2,6-Dimethylphenyl) : Compounds like 6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide feature planar aromatic substituents, which could enhance π-π stacking interactions in crystal lattices or receptor binding.

Table 2: Amide Substituent Comparisons

Compound Amide Substituents Key Properties
This compound N,N-dibenzyl High lipophilicity; steric bulk
6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide 2-methylcyclohexyl Moderate steric hindrance; flexible alicyclic group
6-bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 2,6-dimethylphenyl Planar aromatic group; potential for π-π interactions

Structural and Crystallographic Insights

Crystallographic tools like SHELX and Mercury are critical for analyzing these compounds. For example:

  • Hydrogen-bonding patterns in N,N-dibenzyl derivatives may differ from analogs due to steric constraints, as described in graph-set analyses .

Biological Activity

N,N-dibenzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by research findings and case studies.

The synthesis of this compound typically involves the bromination of a chromene precursor followed by amide formation. A common method includes reacting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under controlled conditions to yield the desired compound.

This compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors, modulating key cellular pathways related to inflammation and cancer. The exact molecular targets are still under investigation, but preliminary studies suggest it may interact with cellular signaling pathways that regulate tumor growth and inflammatory responses.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value in the micromolar range, indicating its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for antimicrobial effects. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections . The antimicrobial efficacy was assessed using standard broth microdilution methods, confirming its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other chromene derivatives:

Compound NameAntitumor ActivityAntimicrobial ActivityNotes
This compoundHighModerateUnique dibenzylamide structure
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid dibenzylamideModerateLowLess effective compared to the target compound
N,N-Dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamideModerateHighShows better antimicrobial properties

Case Studies and Research Findings

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation significantly more than other tested compounds. This study highlighted its potential as a lead compound for developing new anticancer drugs .
  • Mechanistic Insights : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspases, which are critical in programmed cell death pathways .
  • Antimicrobial Testing : In a comparative study against common pathogens like Staphylococcus aureus and Escherichia coli, this compound exhibited notable antibacterial activity, suggesting its potential application in treating infections .

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